![molecular formula C17H15NO3 B6378881 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261895-38-8](/img/structure/B6378881.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-CPCF-2-F), is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a melting point of 104-106°C. 5-CPCF-2-F has a wide range of applications in chemical and biological research, including synthesis, drug discovery, and biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory and analgesic effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is believed to act as an inhibitor of certain other enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% are not well understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been shown to have anti-cancer activity in cell culture models. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% for lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, the compound is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, the compound is not very soluble in most organic solvents, so it must be used in relatively small amounts.
Future Directions
The future directions for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to better understand the mechanism of action of the compound, as well as to identify new therapeutic applications. Additionally, further research is needed to identify more efficient synthesis methods for the compound. Finally, further research is needed to identify new uses for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals.
Synthesis Methods
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% can be synthesized by the reaction of cyclopropylamine and formylphenol, followed by a condensation reaction of the resulting product with aldehydes. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in aqueous or organic solvents, such as ethanol, methanol, or dimethylformamide (DMF). The reaction is typically carried out at temperatures of 50-100°C, and the reaction time is typically 1-2 hours. The product is then filtered and dried to obtain the desired product.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been widely used in scientific research, particularly in the fields of drug discovery and biochemical and physiological studies. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used as a reagent in enzymatic and chemical reactions, and it has been used to study the mechanism of action of various biological processes.
properties
IUPAC Name |
N-cyclopropyl-3-(4-formyl-3-hydroxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-14-5-4-12(9-16(14)20)11-2-1-3-13(8-11)17(21)18-15-6-7-15/h1-5,8-10,15,20H,6-7H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPOXACPOMEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685331 | |
Record name | N-Cyclopropyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1261895-38-8 | |
Record name | N-Cyclopropyl-4′-formyl-3′-hydroxy[1,1′-biphenyl]-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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